molecular formula C20H23N5O3S B11020924 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11020924
M. Wt: 413.5 g/mol
InChI Key: UHRATFNBLWJRPO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

    Structure: !Compound Structure)

    Classification: It belongs to the quinazoline family, characterized by a fused pyrimidine and benzene ring system.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for this compound. Notably:

b. Industrial Production: While industrial-scale production methods are not widely documented, the efficient synthetic routes mentioned above could be adapted for large-scale manufacturing.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reduction reactions may alter its nitrogen-containing moieties.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts play key roles.

    Major Products: These reactions yield quinazoline-2,4(1H,3H)-diones with diverse substituents.

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer Properties: Quinazoline derivatives exhibit potential anticancer activity by targeting specific kinases.

    Anti-inflammatory Effects: Some analogs show anti-inflammatory properties.

    Antimicrobial Activity: Researchers explore their use against bacterial and fungal infections.

b. Other Fields:

    Materials Science: Quinazolines find applications in organic electronics and materials.

    Agrochemicals: Some derivatives act as herbicides or fungicides.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, quinazoline-based structures are abundant. Researchers often compare their properties to related heterocyclic compounds.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

4-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-12(2)9-11-24-17(27)14-6-4-5-7-15(14)25-16(26)8-10-20(24,25)18(28)21-19-23-22-13(3)29-19/h4-7,12H,8-11H2,1-3H3,(H,21,23,28)

InChI Key

UHRATFNBLWJRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CCC(C)C

Origin of Product

United States

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